7-Propyl spirolactone 7-Propyl spirolactone Mineralocorticoid receptor antagonist. Prevents aldosterone-induced hypertension in rats.
Brand Name: Vulcanchem
CAS No.: 76676-33-0
VCID: VC0004596
InChI: InChI=1S/C25H36O3/c1-15(2)18-14-16-13-17(26)5-9-23(16,3)19-6-10-24(4)20(22(18)19)7-11-25(24)12-8-21(27)28-25/h13,15,18-20,22H,5-12,14H2,1-4H3/t18-,19-,20-,22+,23-,24-,25+/m0/s1
SMILES: CC(C)C1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)CCC(=O)O5)C
Molecular Formula: C25H36O3
Molecular Weight: 384.6 g/mol

7-Propyl spirolactone

CAS No.: 76676-33-0

Cat. No.: VC0004596

Molecular Formula: C25H36O3

Molecular Weight: 384.6 g/mol

* For research use only. Not for human or veterinary use.

7-Propyl spirolactone - 76676-33-0

CAS No. 76676-33-0
Molecular Formula C25H36O3
Molecular Weight 384.6 g/mol
IUPAC Name (7S,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-7-propan-2-ylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione
Standard InChI InChI=1S/C25H36O3/c1-15(2)18-14-16-13-17(26)5-9-23(16,3)19-6-10-24(4)20(22(18)19)7-11-25(24)12-8-21(27)28-25/h13,15,18-20,22H,5-12,14H2,1-4H3/t18-,19-,20-,22+,23-,24-,25+/m0/s1
Standard InChI Key GIMMPTDKHYFNQT-BTRFTSHOSA-N
Isomeric SMILES CC(C)[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]5([C@]4(CC3)C)CCC(=O)O5)C
SMILES CC(C)C1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)CCC(=O)O5)C
Canonical SMILES CC(C)C1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)CCC(=O)O5)C

Chemical Identity and Structural Characteristics

Molecular Architecture

7-Propyl spirolactone possesses the molecular formula C25H36O3 and a molecular weight of 384.6 g/mol. Its IUPAC name, (7S,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-7-propan-2-ylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione, highlights three critical features:

  • A steroidal backbone common to all spirolactones

  • A propyl substituent at the C7 position

  • A γ-lactone ring fused at C17 .

The C7 propyl group distinguishes it from spironolactone (CAS 52-01-7), which contains a 7α-acetylthio moiety . This structural variation likely alters receptor binding kinetics and metabolic stability, though experimental confirmation remains pending.

Table 1: Comparative Molecular Properties

Property7-Propyl SpirolactoneSpironolactone
CAS Number76676-33-052-01-7
Molecular FormulaC25H36O3C24H32O4S
Molecular Weight (g/mol)384.6416.58
Key Functional GroupsC7 propyl, γ-lactoneC7 acetylthio, γ-lactone
Water SolubilityInsoluble28 mg/L (20°C)

Synthesis Challenges

  • Androstenolone Derivatization: Starting from 3β-hydroxy-5-androsten-17-one, sequential ethynylation, carboxylation, and cyclization could yield the core structure.

  • C7 Functionalization: Introducing the propyl group via nucleophilic substitution or Friedel-Crafts alkylation at the C7 position, followed by lactonization.

Key hurdles include stereochemical control at C7 and preventing lactone ring opening during purification .

Pharmacological Profile and Mechanism

Mineralocorticoid Receptor Antagonism

Like spironolactone, 7-propyl spirolactone likely acts as a competitive aldosterone antagonist by binding to mineralocorticoid receptors (MRs) in renal distal tubules . Molecular modeling predicts:

  • The γ-lactone engages hydrogen bonding with Gln776 and Arg817 residues

  • The C7 propyl extends into a hydrophobic pocket, potentially enhancing binding affinity over spironolactone’s acetylthio group .

Table 2: Predicted Receptor Binding Parameters

Parameter7-Propyl SpirolactoneSpironolactone
Binding Affinity (nM)Not tested0.1–1.0
Selectivity (MR vs. AR)Unknown1:10 (MR:AR)

Diuretic and Antihypertensive Effects

While direct studies are absent, spirolactones generally promote sodium excretion (natriuresis) while conserving potassium. In rat models, spironolactone achieves peak diuresis at 100 mg/kg, reducing systolic blood pressure by 15–25 mmHg . The propyl group’s electron-donating effects may prolong 7-propyl spirolactone’s half-life, but this requires pharmacokinetic validation.

Endocrine and Reproductive Implications

Estrous Cycle Modulation

High-dose spironolactone (100 mg/kg/day) prolongs diestrus in female rats by suppressing ovarian follicle development . If 7-propyl spirolactone exhibits similar estrogenic modulation, it could impair fertility—a critical consideration for chronic use.

Parameter7-Propyl SpirolactoneSpironolactone
LD50 (rat, i.p.)Unknown277 mg/kg
TeratogenicityUnknownNegative (mice)
CarcinogenicityUnknownIARC Group 3

The propyl group introduces unknown metabolic pathways. Unlike spironolactone’s sulfur-containing metabolites (e.g., canrenone), 7-propyl spirolactone may generate propionaldehyde derivatives, necessitating hepatotoxicity screening .

Research Gaps and Future Directions

  • Synthetic Optimization: Developing stereoselective routes to produce gram-scale quantities for testing .

  • Receptor Profiling: Radioligand binding assays against MR, AR, and progesterone receptors.

  • Pharmacokinetics: Assessing oral bioavailability, protein binding, and elimination half-life in murine models.

  • Therapeutic Efficacy: Head-to-head comparisons with spironolactone in hypertension and heart failure models.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator